molecular formula C6H4N2S B189464 2,1,3-Benzothiadiazole CAS No. 273-13-2

2,1,3-Benzothiadiazole

Cat. No. B189464
CAS RN: 273-13-2
M. Wt: 136.18 g/mol
InChI Key: PDQRQJVPEFGVRK-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . It is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . Its properties and chemical reactivity are fundamental for the design of organic electronic devices .


Synthesis Analysis

2,1,3-Benzothiadiazole has been known since the 19th century. It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . There are a number of alternative methods used to make this heterocycle and these have been reviewed .


Molecular Structure Analysis

The molecular structure of 2,1,3-benzothiadiazole was obtained from DFT calculations with the B3LYP density functional and various basis sets . The extent of the aromaticity of the compound was examined by a study of its proton NMR spectrum and comparison with naphthalene .


Chemical Reactions Analysis

2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .


Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazole has a molar mass of 136.17 g·mol−1, a melting point of 54.0 °C (129.2 °F; 327.1 K), and a boiling point of 203.0 °C (397.4 °F; 476.1 K) .

Scientific Research Applications

  • Optoelectronic Applications : 2,1,3-Benzothiadiazole derivatives are valuable in optoelectronic devices due to their unique molecular organization and ability to form complexes with fullerenes like C60 and C70 (Langis-Barsetti, Maris, & Wuest, 2017).

  • Light Technology : These compounds are crucial in photoluminescent chemistry and are used in organic light-emitting diodes, solar cells, and other light technologies. Their π-extended derivatives show potential in these applications (Neto, Lapis, Júnior, & Dupont, 2013).

  • Coordination Chemistry and Crystal Engineering : Functionalized 2,1,3-benzothiadiazoles have novel applications in metal coordination chemistry and organic solid engineering, as seen in their complexes with metals like Zn and their unique charge transfer properties (Bashirov et al., 2014).

  • Organic Electronics : These compounds, especially their derivatives, are used in organic electronics like light-emitting diodes, solar cells, and transistors due to their strong electron-withdrawing capabilities (Zhang, Song, Qu, Qian, & Wong, 2020).

  • Sensors and Tagging Applications : They are used as optical sensors for material tagging and detecting gasoline adulteration with ethanol, leveraging their high solubility and photophysical properties (Isoppo et al., 2020).

  • Medical Research : As selective norepinephrine inhibitors, some derivatives have shown efficacy in pain management models (O'Neill et al., 2011).

  • Bioimaging : 2,1,3-Benzothiadiazole derivatives have been developed for plasma membrane imaging in cellular studies, indicating their utility in biological research (Carvalho et al., 2019).

  • Material Science : They are involved in the creation of amorphous light-absorbing materials, demonstrating their relevance in material science (Langhals, Knochel, Walter, & Zimdars, 2012).

Safety And Hazards

2,1,3-Benzothiadiazole is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

2,1,3-benzothiadiazole
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InChI

InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-9-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQRQJVPEFGVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
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DSSTOX Substance ID

DTXSID3059767
Record name 2,1,3-Benzothiadiazole
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Molecular Weight

136.18 g/mol
Source PubChem
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Product Name

2,1,3-Benzothiadiazole

CAS RN

273-13-2
Record name 2,1,3-Benzothiadiazole
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Synthesis routes and methods

Procedure details

A mixture of 4,7-dibromobenzo[2,1,3]thiadiazole (13.2 g, 45 mmol), 4-(N,N-diphenylamino)phenylboronic acid (30.0 g, 104 mmol), a solution of sodium carbonate (21.2 g, 200 mmol) in water (80 mL), tetrakis(triphenylphosphine)palladium(0) (5.0 g, 4.3 mmol), n-butanol (800 mL), and toluene (400 mL) was stirred under argon and heated at 100° C. for 20 hours. After cooling to room temperature, the mixture was diluted with water (600 mL) and stirred for 2 hours. Finally, the reaction mixture was extracted with toluene (2 L), and the volatiles were removed under reduced pressure. The residue was chromatographed using silica gel and hexane/dichloromethane (1:1) as an eluent to give 26.96 g (43.3 mmol, 96%) of 4,7-bis[(N,N-diphenylamino)phenyl)]benzo[2,1,3]thiadiazole (Intermediate M).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,600
Citations
H Gu, W Liu, H Li, W Sun, J Du, J Fan… - Coordination Chemistry …, 2022 - Elsevier
Light-mediated nano-theranostics (LMNT), a type of phototheranostic system, is a promising precision medicine technology. Further, 2,1,3-Benzothiadiazole derivatives (BTDs) is an …
Number of citations: 10 www.sciencedirect.com
BAD Neto, AAM Lapis… - European Journal of …, 2013 - Wiley Online Library
2,1,3‐Benzothiadiazole (BTD) is one of the most important nuclei used in the chemistry of photoluminescent compounds and applicable for light technology. The understanding of its …
AA Vieira, R Cristiano, AJ Bortoluzzi… - Journal of Molecular …, 2008 - Elsevier
A series of fluorescent 2,1,3-benzothiadiazole-based liquid crystals bearing a π-extended aromatic portion through CC triple bond was synthesized and characterized. The X-ray …
Number of citations: 109 www.sciencedirect.com
MS Miranda, MAR Matos, VMF Morais… - The Journal of Chemical …, 2012 - Elsevier
The present work reports an experimental study on the energetics of 2,1,3-benzothiadiazole and a computational study on its structure, energetics and aromaticity. In the experimental …
Number of citations: 27 www.sciencedirect.com
J Cameron, MM Abed, SJ Chapman… - Journal of Materials …, 2018 - pubs.rsc.org
Two new donor–acceptor−donor molecules, featuring either 2,1,3-benzothiadiazole (BT) or 2,1,3-benzoxadiazole (BO) and capped by benzofuranyl-thienyl groups, are presented. The …
Number of citations: 12 pubs.rsc.org
Y Zhang, J Song, J Qu, PC Qian, WY Wong - Science China Chemistry, 2021 - Springer
2,1,3-Benzothiadiazole (BT) and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular …
Number of citations: 40 link.springer.com
Z Fei, JS Kim, J Smith, EB Domingo… - Journal of Materials …, 2011 - pubs.rsc.org
We report the preparation of a 4,4′-bis(2-ethylhexyl)dithieno[3,2-b:2′,3′-d]germole monomer and its polymerisation with 2,1,3-benzothiadiazole. Unlike the analogous dithienosilole, …
Number of citations: 111 pubs.rsc.org
M Helgesen, SA Gevorgyan, FC Krebs… - Chemistry of …, 2009 - ACS Publications
Alkoxysubstituted and unsubstituted 2,1,3-benzothiadiazoles were prepared and copolymerized with substituted and unsubstituted thiophenes using both Stille and Yamamoto cross-…
Number of citations: 163 pubs.acs.org
J Hou, HY Chen, S Zhang, G Li… - Journal of the American …, 2008 - ACS Publications
A new low band gap silole-containing conjugated polymer, PSBTBT, was designed and synthesized. Photovoltaic properties of PSBTBT were initially investigated, and an average …
Number of citations: 312 pubs.acs.org
S Kato, T Matsumoto, M Shigeiwa… - … A European Journal, 2006 - Wiley Online Library
This paper reports the two‐photon absorbing and orange‐red fluorescence emitting properties of a series of new 2,1,3‐benzothiadiazole (BTD)‐based D–π–A–π–D‐type and star‐burst…

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